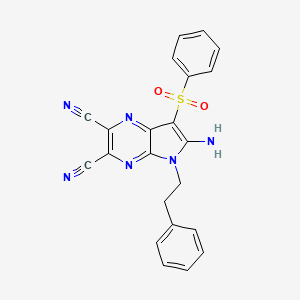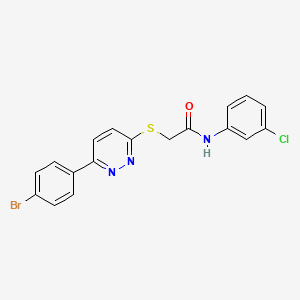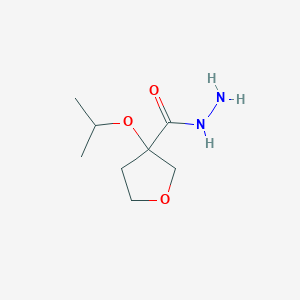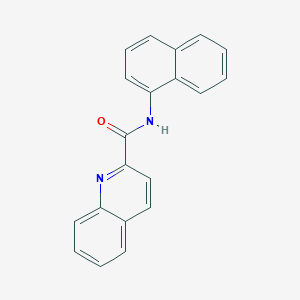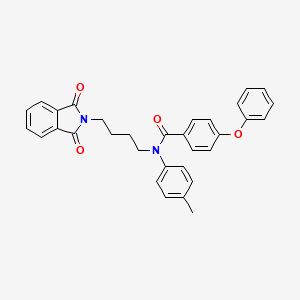
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide, also known as JNJ-47965567, is a novel small-molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and neurological disorders. JNJ-47965567 has shown promising results in preclinical studies, and its potential therapeutic applications are currently being investigated.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants (SPAs) emphasizes the significance of chemical compounds in preventing oxidative reactions in various products. Although not directly related, this highlights the importance of understanding the synthetic pathways and properties of chemical compounds for industrial and commercial applications (Liu & Mabury, 2020).
DNA Minor Groove Binders : The study of compounds like Hoechst 33258, which binds to DNA, underlines the potential of specific chemicals for applications in cell biology and drug design. Such insights could be relevant when considering the biological interactions of other complex molecules (Issar & Kakkar, 2013).
Environmental and Toxicological Research
Degradation of Compounds : Advanced oxidation processes for degrading recalcitrant compounds like acetaminophen in the environment provide a foundation for understanding the environmental fate of complex chemicals. This research may offer clues to the degradation or environmental behavior of similar synthetic compounds (Qutob et al., 2022).
Benzoxaboroles : The review on benzoxaboroles, detailing their synthesis, properties, and applications, including their biological activity, may offer parallels in exploring the applications of other synthetic compounds with potential pharmacological benefits (Adamczyk-Woźniak et al., 2009).
Analytical and Biochemical Applications
Analytical Methods for Antioxidants : A critical presentation of tests used to determine antioxidant activity could be instrumental in exploring the biochemical or medicinal applications of the compound , given its complex structure and potential reactivity (Munteanu & Apetrei, 2021).
Amyloid Imaging in Alzheimer's Disease : While not directly related to the specific compound, research on amyloid imaging ligands in Alzheimer's disease reflects the growing interest in developing molecules with specific biological targets, which could be a field of interest for the application of similarly complex synthetic molecules (Nordberg, 2007).
Mécanisme D'action
Target of Action
The primary targets of N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-phenoxy-N-(p-tolyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound It can be inferred from the broad range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in a variety of changes depending on the specific target and the nature of the interaction.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the wide range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved and could contribute to the compound’s observed biological activities.
Result of Action
The molecular and cellular effects of This compound The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-23-13-17-25(18-14-23)33(21-7-8-22-34-31(36)28-11-5-6-12-29(28)32(34)37)30(35)24-15-19-27(20-16-24)38-26-9-3-2-4-10-26/h2-6,9-20H,7-8,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOMOAGDWBDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535218.png)
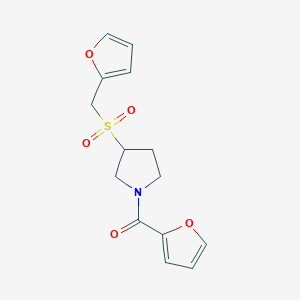
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

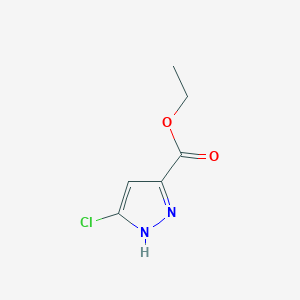
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
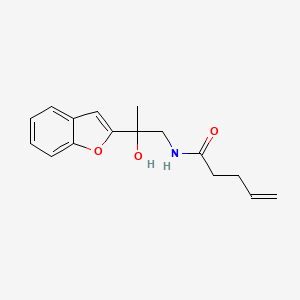
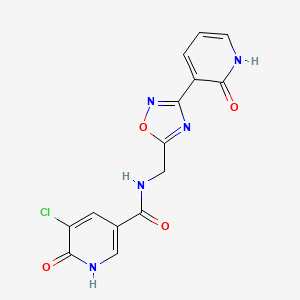
![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)
